BenchChemオンラインストアへようこそ!

Leustroducsin B

Structure-Activity Relationship Phoslactomycin Microbial Metabolite

Leustroducsin B (LSN B, CAS 145142-82-1) is a structurally unique, potent CSF inducer that activates the NF-κB pathway via a mechanism distinct from IL-1β, LPS, or PMA. Its specific induction of G-CSF and GM-CSF in bone marrow stromal cells makes it an irreplaceable tool for dissecting hematopoietic stem cell (HSC) niche paracrine signaling, avoiding non-specific inflammatory responses. Procure this high-purity compound to ensure reproducible, pathway-defined results in ex vivo hematopoiesis models and in vivo innate immunity studies. Beware of generic substitutions; its specific 6-methyloctanoyloxy substituent dictates unique bioactivity, making it the essential reference standard for phoslactomycin SAR campaigns.

Molecular Formula C34H56NO10P
Molecular Weight 669.8 g/mol
CAS No. 145142-82-1
Cat. No. B1674842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeustroducsin B
CAS145142-82-1
SynonymsLeustroducsin B;  LSN B; 
Molecular FormulaC34H56NO10P
Molecular Weight669.8 g/mol
Structural Identifiers
SMILESCCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O
InChIInChI=1S/C34H56NO10P/c1-4-25(3)11-6-9-16-32(37)43-29-15-10-13-26(23-29)12-7-8-14-28(36)24-31(45-46(40,41)42)34(39,21-22-35)20-19-30-27(5-2)17-18-33(38)44-30/h7-8,12,14,17-20,25-31,36,39H,4-6,9-11,13,15-16,21-24,35H2,1-3H3,(H2,40,41,42)/b12-7+,14-8+,20-19+
InChIKeyZYSAHMPRXHPPAK-JKWCDDFISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leustroducsin B: A Phoslactomycin-Class CSF Inducer for Hematopoiesis Research


Leustroducsin B (LSN B, CAS 145142-82-1) is a microbial secondary metabolite belonging to the phoslactomycin class of antibiotics, first isolated from *Streptomyces platensis* SANK 60191 in 1993 [1]. It is characterized as a potent inducer of colony-stimulating factors (CSFs), including granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF), in bone marrow stromal cells [2]. With a molecular formula of C34H56NO10P and a molecular weight of 669.78 g/mol, its structure features an α,β-unsaturated δ-lactone, an amino group, a phosphate ester, and a cyclohexane ring moiety, which are signature elements of the phoslactomycin family [1]. This compound is utilized exclusively in preclinical research to investigate hematopoietic regulation, cytokine induction pathways, and host defense mechanisms against infection.

Why Leustroducsin B Cannot Be Substituted with Closely Related Analogs or Generic CSF Inducers


Generic substitution with other phoslactomycins or common cytokine inducers (e.g., IL-1β, LPS, PMA, FK-565) is scientifically invalid due to Leustroducsin B's distinct structural and mechanistic profile. Structurally, Leustroducsin B differs from its closest analogs, Leustroducsin A and C, solely in the acyl substituent on the cyclohexane ring—a modification that directly impacts its biological activity and potency [1]. Functionally, LSN-B engages a unique regulatory pathway for cytokine induction, distinct from the mechanisms utilized by IL-1β, LPS, and PMA, and it induces thrombocytosis via a mechanism separate from that of IL-1 or FK-565, as evidenced by differing cytokine profiles [2]. Consequently, assuming equipotent or equivalent biological outcomes when replacing LSN-B with any other compound—even those within the same phoslactomycin family—risks irreproducible results and invalid experimental conclusions.

Quantitative Differentiation Guide: Leustroducsin B vs. Analogs and Alternative Inducers


Structural Basis for Differential Activity: Leustroducsin B vs. Leustroducsin A and C

Leustroducsin B is structurally differentiated from its closest family members, Leustroducsin A and C, by a single substituent on the cyclohexane ring [1]. This seemingly minor alteration in the lipophilic side chain is the critical determinant of its distinct biological activity and potency profile. The ability to attribute functional differences directly to this specific structural feature makes LSN-B an essential tool for SAR studies, where substitution with A or C would introduce an uncontrolled variable.

Structure-Activity Relationship Phoslactomycin Microbial Metabolite

Functional Pathway Differentiation: Leustroducsin B vs. IL-1β, LPS, and PMA in Cytokine Induction

Leustroducsin B induces G-CSF and GM-CSF production via a regulatory pathway that is fundamentally distinct from those triggered by common cytokine inducers IL-1β, LPS, and PMA [1]. A direct in vitro comparison in human mesenchymal cells revealed that each stimulant produced a unique profile of cytokine induction, confirming that LSN-B's mechanism is not redundant with these widely used alternative agents. This mechanistic divergence means that LSN-B cannot be used as a functional substitute for IL-1β, LPS, or PMA in experimental protocols.

Cytokine Induction Signal Transduction Bone Marrow Stromal Cells

In Vivo Efficacy Differentiation: Leustroducsin B vs. IL-1 and FK-565 in Thrombocytosis Induction

In a murine model, Leustroducsin B (administered at 0.1-0.3 mg/kg i.p.) induced a marked elevation in peripheral platelet counts over 4-6 days [1]. Crucially, this thrombocytosis was achieved with low or undetectable serum IL-6 levels (0.8 ng/ml), a profile that is mechanistically distinct from that of other known inducers like IL-1 or FK-565 [1]. This differentiated in vivo pharmacodynamic signature is critical for studies focused on specific hematopoietic outcomes without confounding cytokine cascades.

Thrombocytosis Hematopoiesis In Vivo Pharmacology

Host Defense Efficacy: Quantified Survival Benefit with Leustroducsin B in a Murine Infection Model

Leustroducsin B demonstrates quantifiable in vivo efficacy in augmenting host resistance against lethal bacterial infection. In a mouse model of *Escherichia coli* infection, treatment with LSN-B at doses ranging from 0.1 to 1 mg/kg significantly increased survival [1]. This protective effect is mechanistically linked to enhanced neutrophil bactericidal activity, a functional outcome that generic CSF inducers do not replicate with the same potency and specificity [1].

Host Resistance Infection Model Neutrophil Function

Synthetic Accessibility: Leustroducsin B vs. Historical Synthetic Complexity

The total synthesis of Leustroducsin B has been significantly optimized to improve its accessibility for research. A highly convergent synthesis reported in 2015 achieved the construction of LSN-B in 17 longest linear steps and 39 total steps [1]. This represents a substantial improvement over prior synthetic routes, which required up to 37 linear and 64 total steps, thereby enhancing the feasibility of sourcing LSN-B for extensive in vitro and in vivo studies compared to earlier, more synthetically demanding analogs [1].

Total Synthesis Medicinal Chemistry Scalability

Mechanistic Specificity: NF-κB Activation via the Acidic Sphingomyelinase Pathway

Leustroducsin B activates the transcription factor NF-κB through a specific, non-canonical pathway involving acidic sphingomyelinase in human bone marrow-derived stromal cells (KM-102 line) [1]. This mechanism is distinct from the broader, more promiscuous activation of NF-κB by agents like TNF-α or LPS. This pathway specificity makes LSN-B a valuable tool for dissecting this particular arm of NF-κB signaling without triggering the wider inflammatory responses associated with other activators.

NF-κB Signaling Acidic Sphingomyelinase Signal Transduction

High-Value Application Scenarios for Leustroducsin B Based on Verified Evidence


Investigating Hematopoietic Stem Cell Niche Regulation via CSF Induction

Leustroducsin B is ideally suited for ex vivo and in vivo studies aimed at dissecting the regulatory mechanisms of the hematopoietic stem cell (HSC) niche. Its potent and specific induction of G-CSF and GM-CSF in bone marrow stromal cells [1] allows researchers to study the paracrine signaling that governs HSC proliferation and differentiation. The distinct mechanism of LSN-B, which differs from IL-1β, LPS, and PMA [2], ensures that the observed effects on the niche are attributable to a defined, non-redundant pathway, making it a cleaner tool than broader inflammatory stimuli. Furthermore, its demonstrated in vivo efficacy in inducing thrombocytosis [3] provides a functional readout for niche activity.

Preclinical Modeling of Innate Immune Enhancement and Host Defense

LSN-B is a key reagent for in vivo pharmacology studies focusing on boosting innate immunity against bacterial pathogens. Its proven ability to augment host resistance to a lethal *E. coli* challenge at doses of 0.1-1 mg/kg [4] makes it a benchmark compound for evaluating the therapeutic potential of CSF induction in infectious disease models. The associated enhancement of neutrophil superoxide generation and bactericidal activity [4] provides a clear mechanistic endpoint for these studies. Unlike broader immune stimulants, LSN-B offers a more targeted approach to enhancing myeloid cell function, making it valuable for research into sepsis, chemotherapy-induced neutropenia, and other immunocompromised states.

Structure-Activity Relationship (SAR) Studies of Phoslactomycin Analogs

As the central member of the leustroducsin family, Leustroducsin B serves as the essential reference standard for any SAR campaign aimed at optimizing the bioactivity of phoslactomycin-class compounds. Its well-defined structure, which differs from Leustroducsin A and C only by the 6-methyloctanoyloxy substituent [5], provides a clear starting point for systematic modification. Researchers can use LSN-B to establish a baseline for CSF induction, NF-κB activation, and antifungal activity, and then evaluate how synthetic alterations to the core structure or side chains affect these parameters. The availability of an efficient total synthesis [6] further facilitates the procurement of LSN-B as a starting material or comparative standard for medicinal chemistry programs.

Dissecting the Acidic Sphingomyelinase/NF-κB Signaling Axis

Leustroducsin B is a unique and selective tool for activating the NF-κB pathway specifically through the acidic sphingomyelinase cascade in bone marrow stromal cells [7]. This specificity allows researchers to isolate and study this particular signaling branch independently of the canonical pathways triggered by TNF-α, IL-1β, or TLR ligands. This application is critical for understanding the nuanced roles of different NF-κB activation routes in hematopoiesis, inflammation, and cell survival, providing mechanistic insights that cannot be obtained using less specific NF-κB activators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leustroducsin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.